molecular formula C₉H₉D₄NO₂ B1162543 1-(3-Pyridyl-d4)-1,4-butanediol

1-(3-Pyridyl-d4)-1,4-butanediol

Cat. No.: B1162543
M. Wt: 171.23
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridyl-d4)-1,4-butanediol is a deuterated analog of 1-(3-pyridinyl)-1,4-butanediol, a metabolite identified in human urine as a biomarker for secondhand smoke (SHS) exposure . Its structure includes a pyridyl group substituted at the 3-position of the benzene ring and a deuterated butanediol chain. This compound is metabolically linked to 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanol (NNAL), a potent tobacco-specific carcinogen, and serves as a downstream metabolite in the NNAL pathway . The deuterated form (d4) is often utilized in analytical research, such as mass spectrometry, as an internal standard to enhance detection accuracy and specificity in biomarker studies .

Properties

Molecular Formula

C₉H₉D₄NO₂

Molecular Weight

171.23

Synonyms

4-Hydroxy-4-(3-pyridyl-d4)-butan-1-ol;  4-Hydroxy-4-(3-pyridyl-d4-butanol

Origin of Product

United States

Comparison with Similar Compounds

1,4-Butanediol and Derivatives

  • 1,4-Butanediol (BDO): A precursor to gamma-hydroxybutyric acid (GHB), a central nervous system depressant.
  • Bio-based vs. Petrochemical 1,4-Butanediol : Studies show minimal structural differences between bio-based and petrochemical-derived BDO in polyurethane synthesis, with comparable FTIR spectra and mechanical properties . However, 1-(3-pyridyl-d4)-1,4-butanediol’s pyridyl group introduces distinct metabolic and analytical applications unrelated to polymer science.
  • 2,3-Butanediol : A structural isomer with lower adsorption capacity in porous materials compared to 1,4-butanediol, highlighting the role of hydroxyl group positioning in molecular interactions .

Tobacco Exposure Biomarkers

  • NNAL: A tobacco-specific nitrosamine with a long half-life (10–16 days), making it a superior biomarker for chronic smoke exposure compared to cotinine (16-hour half-life).
  • Cotinine : The primary metabolite of nicotine, widely used for short-term exposure assessment. While cotinine is sensitive to recent exposure, this compound may extend detection windows when combined with NNAL .

Deuterated Compounds in Research

  • D4-Labeled Standards: Deuterated analogs like D4-Diol are critical in untargeted metabolomics for quantifying endogenous metabolites without isotopic interference. For example, D4-HPB (deuterated 4-hydroxy-1-(3-pyridyl)-1-butanone) is used alongside D4-Diol to trace tobacco-specific metabolic pathways .

Functional and Metabolic Comparisons

Metabolic Pathways

  • Its deuterated form aids in distinguishing exogenous exposure from endogenous background in urine .
  • 1,4-Butanediol to GHB: Rapidly metabolized to GHB, which acts on GABA receptors.

Adsorption and Binding Properties

  • Selectivity in Porous Materials: 1,4-Butanediol exhibits higher adsorption than 2,3-butanediol in pillar[5]arene-based materials due to optimal chain length and hydroxyl positioning .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound Role/Application Half-Life (if applicable) Key Metabolic Pathway
This compound SHS biomarker (supplementary to NNAL) N/A Downstream NNAL metabolite
NNAL Tobacco-specific carcinogen 10–16 days Detoxified via glucuronidation
1,4-Butanediol GHB precursor, industrial chemical Minutes–hours (via GHB) Converted to GHB via ADH
Cotinine Short-term nicotine exposure marker 16 hours Hepatic oxidation

Table 2: Structural and Functional Contrasts

Feature This compound 1,4-Butanediol NNAL
Primary Use Biomarker for SHS exposure GHB precursor Carcinogen
Deuterated Form Utility Internal standard in analytics Rare Not applicable
Toxicity Profile Low (biomarker role) High (GHB-related) High (carcinogenic)

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